6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine
Description
Chemical Identity and Structural Characterization of 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, with the official designation being 6-(4-bromophenyl)sulfonylpyridin-3-amine. This nomenclature reflects the structural hierarchy where the pyridine ring serves as the principal functional group, with the amine substituent at position 3 and the 4-bromophenylsulfonyl group attached at position 6. The systematic name emphasizes the sulfonyl linkage between the brominated aromatic ring and the pyridine nucleus, indicating the presence of the characteristic sulfur dioxide functional group that bridges these two aromatic systems.
Alternative nomenclature systems may refer to this compound using various descriptive approaches, though the International Union of Pure and Applied Chemistry standard remains the most widely accepted in scientific literature. The compound identification is further supported by standardized chemical registry systems, with the Chemical Abstracts Service number 1221791-76-9 providing unambiguous identification in chemical databases. The nomenclature system also accounts for the specific positional relationships between functional groups, ensuring precise structural communication within the scientific community.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the formula C₁₁H₉BrN₂O₂S, indicating a complex organic structure containing eleven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight calculations yield a precise value of 313.1704 atomic mass units, reflecting the substantial contribution of the bromine atom to the overall molecular mass. This molecular composition places the compound within the category of medium-sized organic molecules with significant heteroatom content.
The elemental analysis reveals important structural insights regarding the compound's density and electronic distribution. The presence of multiple electronegative atoms, including bromine, nitrogen, oxygen, and sulfur, creates substantial dipole moments and influences the compound's physical properties. The carbon-to-heteroatom ratio suggests a moderately complex molecular architecture with significant potential for intermolecular interactions through hydrogen bonding and van der Waals forces.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrN₂O₂S |
| Molecular Weight | 313.1704 g/mol |
| Carbon Atoms | 11 |
| Hydrogen Atoms | 9 |
| Heteroatoms | 6 (Br, N₂, O₂, S) |
| Heteroatom Percentage | 27.3% |
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound was not extensively detailed in the available literature, related compounds containing similar bromophenylsulfonyl structural motifs have been subjected to comprehensive X-ray diffraction analysis. The crystallographic studies of analogous compounds reveal important structural features that can be extrapolated to understand the solid-state arrangement of this particular molecule. The presence of the sulfonyl group typically results in specific bond angles and distances that influence the overall molecular geometry and crystal packing arrangements.
The bromophenyl substituent contributes to the crystallographic complexity through potential halogen bonding interactions, which can significantly affect the crystal lattice organization. X-ray diffraction studies of related brominated aromatic compounds demonstrate that bromine atoms often participate in directional intermolecular interactions, leading to specific packing motifs in the solid state. These structural considerations are particularly important for understanding the compound's physical properties and potential applications in materials science.
The anticipated crystal structure would likely exhibit planar or near-planar arrangements of the aromatic rings, with the sulfonyl group adopting its characteristic tetrahedral geometry around the sulfur center. The amine functionality on the pyridine ring provides additional opportunities for hydrogen bonding interactions, which could significantly influence the crystal packing and stability of the solid-state structure.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through both proton and carbon-13 analyses. The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically displays characteristic signals corresponding to the bromophenyl and pyridine ring systems, with distinct chemical shift patterns reflecting the electronic environments created by the electron-withdrawing substituents. The sulfonyl group significantly deshields nearby protons, resulting in downfield chemical shifts that aid in structural confirmation.
Related compounds containing similar bromophenylsulfonyl motifs demonstrate characteristic Nuclear Magnetic Resonance patterns that can be used for comparative analysis. The pyridine ring protons typically appear in the aromatic region between 7-9 parts per million, with the specific chemical shifts dependent on the position relative to the nitrogen atom and the sulfonyl substituent. The bromophenyl protons exhibit typical para-disubstituted benzene ring patterns, with the bromine atom causing characteristic chemical shift perturbations.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information regarding the carbon framework of the molecule. The carbonyl carbons of the sulfonyl group typically appear in characteristic downfield regions, while the aromatic carbons display patterns consistent with the substitution patterns of both ring systems. The quaternary carbons bearing substituents show distinctive chemical shifts that aid in structural assignment and purity assessment.
| Nuclear Magnetic Resonance Region | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Aromatic Protons | 7.0-9.0 | Pyridine and Bromophenyl |
| Amine Protons | 4.5-6.5 | Primary Amine |
| Aromatic Carbons | 110-160 | Ring Carbons |
| Sulfonyl Carbon | 130-140 | Sulfur-bearing Carbon |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide definitive structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 313, corresponding to the calculated molecular weight, with the bromine isotope pattern providing additional confirmation of the brominated structure. The characteristic doublet pattern resulting from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) serves as a diagnostic feature for brominated compounds.
The fragmentation pathways typically involve loss of the sulfonyl dioxide group, resulting in characteristic fragment ions that aid in structural elucidation. Common fragmentation patterns include the formation of bromophenyl cation fragments and pyridine-based ions, which appear at predictable mass-to-charge ratios. The stability of these fragment ions provides insights into the relative bond strengths and preferred fragmentation pathways under electron impact conditions.
High-resolution mass spectrometry provides exact mass measurements that enable elemental composition determination with high confidence. The isotope pattern analysis confirms the presence of bromine and provides additional validation of the proposed molecular structure. These mass spectrometric techniques are particularly valuable for purity assessment and identification in complex synthetic mixtures.
Infrared and Raman Vibrational Signatures
Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive functional group identification for this compound. The sulfonyl group exhibits strong, characteristic absorption bands typically appearing around 1150-1350 cm⁻¹, corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations. These bands are particularly diagnostic for sulfonyl-containing compounds and provide unambiguous confirmation of this functional group's presence.
The primary amine functionality displays characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, with the specific frequencies and band shapes providing information about hydrogen bonding interactions and molecular association. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, with multiple bands reflecting the complex substitution patterns of both the pyridine and bromophenyl ring systems.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing modes that may be infrared-inactive or weak. The carbon-bromine stretching vibration typically appears around 500-700 cm⁻¹ in Raman spectra, providing additional confirmation of the brominated aromatic structure. The combination of infrared and Raman techniques enables comprehensive vibrational characterization and fingerprint identification of the compound.
| Functional Group | Infrared Frequency (cm⁻¹) | Raman Activity |
|---|---|---|
| N-H Stretch | 3300-3500 | Moderate |
| Aromatic C-H | 3000-3100 | Strong |
| Aromatic C=C | 1450-1600 | Strong |
| Sulfonyl S=O | 1150-1350 | Very Strong |
| C-Br Stretch | 500-700 | Strong |
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCIGKTVKRIHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266181 | |
| Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-76-9 | |
| Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary synthetic strategy to obtain 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine involves the oxidation of a corresponding sulfinyl intermediate, 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine. This intermediate can be synthesized by the reaction of 4-bromobenzenesulfinyl chloride with 3-aminopyridine under controlled base-mediated conditions.
Step 1: Formation of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
The reaction typically involves:
- Reacting 4-bromobenzenesulfinyl chloride with 3-aminopyridine.
- Using a base such as triethylamine to neutralize the hydrochloric acid generated.
- Conducting the reaction under inert atmosphere to prevent side oxidation.
Step 2: Oxidation to this compound
The sulfinyl intermediate is then oxidized to the sulfonyl compound using oxidizing agents such as:
- Hydrogen peroxide (H2O2)
- m-Chloroperbenzoic acid (m-CPBA)
The oxidation conditions are optimized to avoid over-oxidation or degradation of the sensitive pyridinylamine moiety.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 4-Bromobenzenesulfinyl chloride + 3-Aminopyridine + Triethylamine | Nucleophilic substitution to form sulfinyl linkage | Base neutralizes HCl; inert atmosphere recommended |
| 2 | Oxidizing agent (H2O2 or m-CPBA), solvent (e.g., dichloromethane), controlled temperature | Oxidation of sulfinyl to sulfonyl group | Temperature control critical to avoid side reactions |
Industrial Scale Considerations
While detailed industrial protocols are scarce, the scale-up of this synthesis would focus on:
- Optimizing reagent stoichiometry to maximize yield and minimize waste.
- Implementing safety protocols for handling brominated sulfinyl chlorides and strong oxidizers.
- Using continuous flow reactors for controlled oxidation steps to improve reproducibility and safety.
- Purification via crystallization or chromatographic methods to achieve high purity.
Supporting Research Findings
- The sulfinyl intermediate 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is well-characterized and serves as a versatile precursor for the sulfonyl compound.
- Oxidation using hydrogen peroxide is preferred for environmentally benign conditions, whereas m-CPBA offers more selective oxidation but requires careful handling.
- The bromine substituent on the phenyl ring remains intact during oxidation, allowing for further functionalization if desired.
- The sulfonyl product exhibits enhanced stability and distinct chemical properties compared to the sulfinyl precursor.
Comparative Table of Preparation Methods
| Parameter | Sulfinyl Intermediate Synthesis | Oxidation to Sulfonyl Compound |
|---|---|---|
| Starting Materials | 4-Bromobenzenesulfinyl chloride, 3-Aminopyridine | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine |
| Key Reagents | Triethylamine (base) | Hydrogen peroxide or m-CPBA (oxidants) |
| Reaction Conditions | Room temperature to mild heating, inert atmosphere | Controlled temperature (0-30°C), solvent like dichloromethane |
| Yield | Typically high (>80%) | Moderate to high (70-90%) depending on conditions |
| Purification | Filtration, washing, recrystallization | Extraction, washing, crystallization |
Chemical Reactions Analysis
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine exhibit potential as anticancer agents. They function by targeting specific pathways involved in tumor growth and survival. For instance, studies on substituted benzamides, which include this compound, have shown effectiveness against renal cell carcinoma (RCC) by exploiting metabolic vulnerabilities in VHL-deficient cells. These compounds inhibit glucose transport, selectively targeting cancer cells while sparing normal tissues .
Mechanism of Action
The compound's mechanism involves the inhibition of GLUT1, a glucose transporter upregulated in many cancers. By blocking GLUT1, these compounds can induce apoptosis in cancer cells that rely on aerobic glycolysis for energy .
G Protein-Coupled Receptor (GPCR) Modulation
Role in GPCR Research
this compound has been investigated for its potential to modulate GPCRs, which are critical targets in drug discovery due to their involvement in various physiological processes and diseases. Compounds that interact with GPCRs can influence signaling pathways related to pain, inflammation, and metabolic disorders .
Case Studies
In studies assessing GPCR interactions, similar sulfonamide derivatives have shown promise in modulating receptor activity, leading to therapeutic effects in conditions like hypertension and heart failure. The ability of such compounds to act as agonists or antagonists at specific GPCRs opens avenues for targeted therapies .
Anti-inflammatory Applications
Inhibition of Adenosine Kinase
The compound's structural characteristics suggest potential use as an adenosine kinase (AK) inhibitor. AK plays a significant role in regulating adenosine levels, which are crucial for anti-inflammatory responses. By inhibiting AK, this compound could enhance adenosine's analgesic and anti-inflammatory effects .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding the synthetic routes is essential for scaling production for research and clinical applications.
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Sulfonation | 4-Bromobenzenesulfonyl chloride | High |
| 2 | Amination | Pyridin-3-amine | Moderate |
| 3 | Purification | Crystallization | >95% |
Mechanism of Action
The mechanism of action of 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfur Oxidation State Variants
The sulfur oxidation state significantly impacts physicochemical and biological properties. Key analogs include:
| Compound Name | Oxidation State | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine | -SO₂- | C₁₁H₉BrN₂O₂S | 313.17 | Not Provided |
| 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine | -S- | C₁₁H₉BrN₂S | 281.18 | 353277-60-8 |
| 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine | -SO- | C₁₁H₉BrN₂OS | 297.18 | 1221791-64-5 |
Key Observations :
Substituent Effects on the Aromatic Ring
Replacing the bromine atom or modifying the aryl group alters steric and electronic properties:
Halogen-Substituted Analogs
- 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine: Replacing bromine with chlorine reduces molecular weight (Cl: ~35.45 g/mol vs. Chlorine’s smaller size and lower electronegativity may weaken hydrophobic binding in biological targets compared to bromine .
- 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine : The methoxy (-OCH₃) group is electron-donating, which could enhance resonance stabilization of the sulfonyl group. This may alter reactivity in electrophilic substitution reactions or receptor binding .
Thiourea Derivatives
Br-LED209 (N-(4-bromophenyl)-4-(3-phenylthiourea)benzenesulfonamide), a related compound, includes a thiourea moiety absent in the target molecule. This modification enhances hydrogen-bonding capacity, which may explain its reported role in Salmonella pyroptosis .
Biological Activity
Introduction
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, including its role as an endothelin receptor inhibitor, antimicrobial effects, and antioxidant activities, supported by various studies and data tables.
Endothelin Receptor Inhibition
Research indicates that this compound exhibits significant biological activity, particularly as an endothelin receptor antagonist . This activity is crucial in managing conditions such as hypertension and heart failure. The compound's ability to inhibit endothelin receptors suggests potential therapeutic applications in cardiovascular diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing noteworthy antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 125 |
| Pseudomonas aeruginosa | 250 |
| Candida albicans | 62.5 |
| Saccharomyces cerevisiae | 31.25 |
The compound demonstrated remarkable activity against Candida albicans and Saccharomyces cerevisiae, indicating its potential as a treatment for fungal infections .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has shown promising antioxidant activity . Various assays, including DPPH and ABTS methods, were employed to assess its capacity to scavenge free radicals.
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Inhibition Rate (%) |
|---|---|
| This compound | 16.75 ± 1.18 |
| Standard Antioxidant (Ascorbic Acid) | Higher than test compound |
The antioxidant activity was lower than that of standard antioxidants but still significant, suggesting that modifications to the molecular structure could enhance its efficacy .
The biological activities of this compound can be attributed to its structural features, particularly the sulfonamide moiety and bromine substitution on the phenyl ring. These groups contribute to its interaction with biological targets, enhancing both antimicrobial and antioxidant properties .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction modes of this compound with target proteins. The results indicated favorable binding affinities, which correlate with its observed biological activities. The sulfonamide functionality is particularly noted for enhancing binding interactions with enzymes involved in microbial resistance .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds similar to this compound:
- Antibacterial Studies : A study demonstrated that compounds with sulfonamide groups exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, reinforcing the importance of this functional group in developing new antimicrobial agents .
- Enzyme Inhibition : Research has shown that related compounds act as effective inhibitors of acetylcholinesterase and urease, suggesting potential applications in treating neurodegenerative diseases and urea cycle disorders .
- Anticancer Properties : Some derivatives have been explored for their anticancer effects, with promising results indicating their ability to inhibit tumor cell proliferation .
Q & A
Q. How can crystallographic data improve SAR (Structure-Activity Relationship) studies?
- Methodology :
- Overlay analysis : Align X-ray structures of analogs to identify conserved binding motifs (e.g., sulfonyl group orientation).
- Electrostatic mapping : Use PyMOL to visualize charge complementarity with target proteins.
- Thermodynamic integration : Calculate ΔΔG for substituent modifications (e.g., bromine vs. chlorine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
